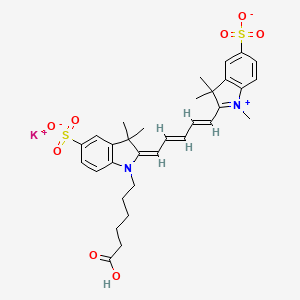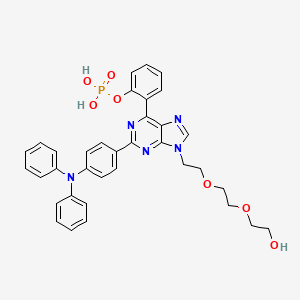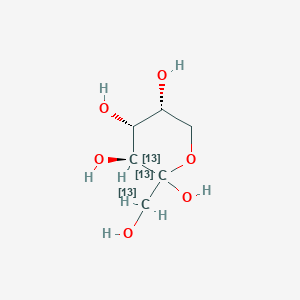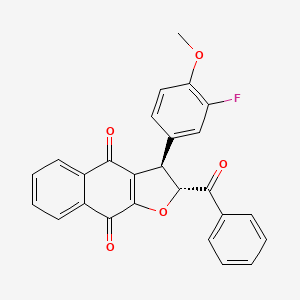
Anti-inflammatory agent 76
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 76 is a compound known for its potent anti-inflammatory properties. It has shown significant activity in inhibiting nitric oxide, interleukin-1 beta, and interleukin-6, making it a valuable candidate for treating various inflammatory conditions . This compound is primarily used in scientific research to explore its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 76 involves multiple steps. One of the common synthetic routes includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . This method yields 4,5-disubstituted pyrimidine analogs in a single step.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually synthesized in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 76 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced analogs.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which retain the anti-inflammatory properties of the parent compound .
Scientific Research Applications
Anti-inflammatory agent 76 has a wide range of scientific research applications:
Chemistry: It is used to study the structure-activity relationships of anti-inflammatory compounds.
Biology: The compound is employed in cellular studies to understand its effects on inflammatory pathways.
Industry: It is used in the development of new anti-inflammatory drugs and formulations.
Mechanism of Action
The mechanism of action of anti-inflammatory agent 76 involves the inhibition of key inflammatory mediators. The compound inhibits the production of nitric oxide, interleukin-1 beta, and interleukin-6 by interfering with their respective signaling pathways . This inhibition reduces inflammation and alleviates associated symptoms.
Comparison with Similar Compounds
Diclofenac Sodium: A nonsteroidal anti-inflammatory drug with similar inhibitory effects on inflammatory mediators.
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat inflammation.
Uniqueness: Anti-inflammatory agent 76 is unique due to its specific inhibition of nitric oxide, interleukin-1 beta, and interleukin-6, which are critical mediators in the inflammatory response. This targeted inhibition makes it a promising candidate for developing new anti-inflammatory therapies .
Properties
Molecular Formula |
C26H17FO5 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2R,3R)-2-benzoyl-3-(3-fluoro-4-methoxyphenyl)-2,3-dihydrobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C26H17FO5/c1-31-19-12-11-15(13-18(19)27)20-21-23(29)16-9-5-6-10-17(16)24(30)26(21)32-25(20)22(28)14-7-3-2-4-8-14/h2-13,20,25H,1H3/t20-,25-/m1/s1 |
InChI Key |
MQTHWLLXOOESRA-CJFMBICVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@@H](OC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(OC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


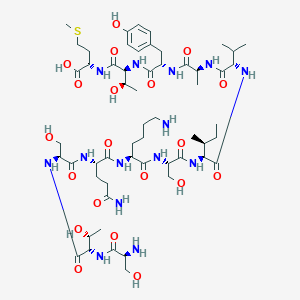
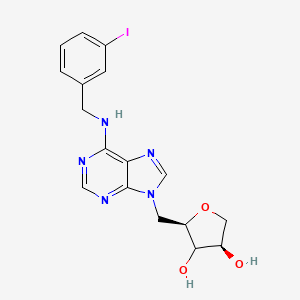
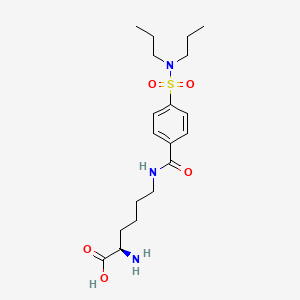
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
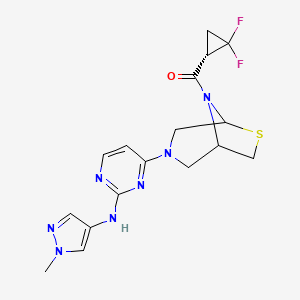
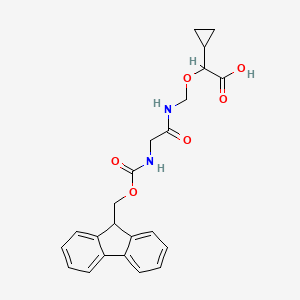
![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
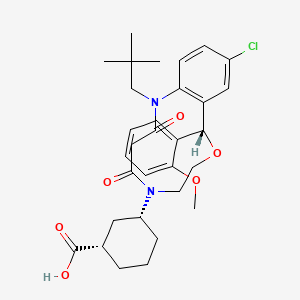
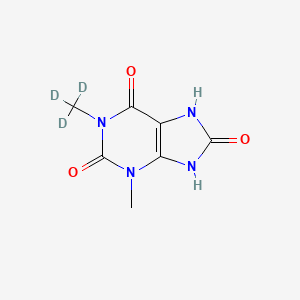
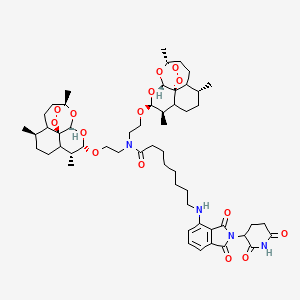
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
